molecular formula C14H25N3O B14515324 N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide CAS No. 63127-96-8

N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B14515324
CAS No.: 63127-96-8
M. Wt: 251.37 g/mol
InChI Key: ZLXAYHKJTIWRAG-UHFFFAOYSA-N
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Description

N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide typically involves the reaction of hexylamine with 2-methyl-3-pyrazolecarboxylic acid, followed by the introduction of a propanamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine or bromine) and nucleophiles (e.g., amines or thiols) under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole: A simple pyrazole derivative with similar structural features.

    2-Methyl-1H-pyrazole: Another pyrazole derivative with a methyl group at the 2-position.

    N-Hexyl-1H-pyrazole: A pyrazole derivative with a hexyl group at the nitrogen atom.

Uniqueness

N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

63127-96-8

Molecular Formula

C14H25N3O

Molecular Weight

251.37 g/mol

IUPAC Name

N-hexyl-2-methyl-N-(1-methylpyrazol-3-yl)propanamide

InChI

InChI=1S/C14H25N3O/c1-5-6-7-8-10-17(14(18)12(2)3)13-9-11-16(4)15-13/h9,11-12H,5-8,10H2,1-4H3

InChI Key

ZLXAYHKJTIWRAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NN(C=C1)C)C(=O)C(C)C

Origin of Product

United States

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